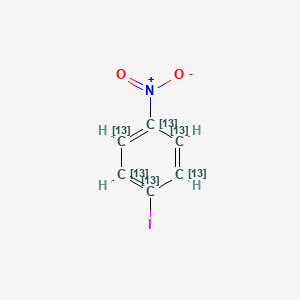

4-Iodonitrobenzene-13C6

説明

Structure

3D Structure

特性

IUPAC Name |

1-iodo-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCCFNJTCDSLCY-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745946 | |

| Record name | 1-Iodo-4-nitro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.962 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216468-84-6 | |

| Record name | 1-Iodo-4-nitro(~13~C_6_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1216468-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for Aromatic Ring Labeled 4 Iodonitrobenzene 13c6

De Novo Synthesis Pathways from [13C]-Enriched Precursors

De novo synthesis, which builds complex molecules from simple, isotopically enriched starting materials, is a fundamental approach for producing uniformly labeled compounds. This strategy ensures that all six carbon atoms in the aromatic ring of 4-iodonitrobenzene are [13C].

Adaptation of Classical Aromatic Functionalization Reactions for Isotopic Incorporation

The synthesis of 4-Iodonitrobenzene-[13C6] often begins with a commercially available, uniformly labeled precursor like [13C6]-benzene or [13C6]-aniline. usm.eduusm.eduresearchgate.netcaymanchem.comglpbio.com Classical aromatic functionalization reactions are then adapted to introduce the required nitro and iodo groups onto the [13C6]-scaffold.

A primary route involves the nitration of [13C6]-benzene. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. smolecule.com This electrophilic aromatic substitution reaction replaces a hydrogen atom on the labeled ring with a nitro group, yielding [13C6]-nitrobenzene. smolecule.comsigmaaldrich.comclearsynth.comeurisotop.com This intermediate is a key building block for further functionalization.

Alternatively, if starting from [13C6]-aniline, a multi-step sequence is required. usm.eduusm.eduresearchgate.netcaymanchem.comglpbio.com Aniline-[13C6] itself can be synthesized from the reduction of [13C6]-nitrobenzene, often using reducing agents like hydrogen gas with a palladium on carbon catalyst. smolecule.com The synthesis of the target compound from [13C6]-aniline typically proceeds through a Sandmeyer-type reaction. tcd.ieorganic-chemistry.org This involves the diazotization of the amino group on [13C6]-aniline, followed by displacement with an iodide ion. tcd.ie

A general procedure for the iodination of a nitroaniline precursor involves dissolving it in a sulfuric acid solution, cooling it to below 5°C, and then adding a solution of sodium nitrite (B80452) to form the diazonium salt. tcd.ie Subsequently, a solution of sodium iodide or potassium iodide is added, leading to the evolution of nitrogen gas and the formation of the desired 4-iodonitrobenzene. tcd.ietpu.ru

Advanced Methodologies for High Isotopic Purity and Regioselectivity

Maintaining isotopic purity and achieving the correct placement of functional groups (regioselectivity) are paramount in the synthesis of labeled compounds.

Strategies for Maximizing Synthetic Yields of Labeled Products

Given the high cost of [13C]-enriched starting materials, maximizing the yield at each synthetic step is a primary concern. nih.gov This involves the careful optimization of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and purification methods.

For instance, in the synthesis of 4-iodonitrobenzene from 4-nitroaniline, an excess of sodium iodide is often used to drive the reaction to completion. tcd.ie Recrystallization is a common method for purifying the final product and removing any unreacted starting materials or byproducts. tcd.ie The choice of solvent for recrystallization is critical to obtain a high recovery of the purified product.

Mechanistic Organic Chemistry Probing Via 4 Iodonitrobenzene 13c6

Application of Kinetic Isotope Effects (KIEs) for Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. It is formally expressed as the ratio of the rate constant of the reaction with the light isotopologue (k_light) to that with the heavy isotopologue (k_heavy). The magnitude of the KIE provides critical information about the bonding environment of the isotopically substituted atom in the rate-determining step (RDS) of a reaction. For ¹³C-labeled compounds like 4-iodonitrobenzene-[13C6], the KIE is typically small (around 1.02-1.05) but can be measured with high precision using techniques like NMR spectroscopy or mass spectrometry.

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. For reactions involving 4-iodonitrobenzene-[13C6], a primary ¹³C-KIE would be expected if the carbon-iodine (C-I) bond is cleaved or a new bond to a carbon atom of the aromatic ring is formed in the slowest step. For instance, in the oxidative addition of an aryl halide to a metal center, a key step in many cross-coupling reactions, breaking the C-I bond is often rate-limiting. A normal primary KIE (k₁₂/k₁₃ > 1) would be observed at C1 (the carbon bearing the iodine) because the C-I vibrational frequency is lower in the transition state as the bond breaks, making it easier for the ¹²C-I bond to cleave than the stronger, lower-energy ¹³C-I bond.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond formation or cleavage in the RDS. These effects are generally smaller than primary KIEs and arise from changes in hybridization or coordination at the labeled carbon. For the other carbons (C2-C6) in the 4-iodonitrobenzene-[13C6] ring, secondary KIEs can reveal subtle details about the transition state structure, such as changes in conjugation or steric environment.

By measuring the KIE at each unique carbon position of the 4-iodonitrobenzene-[13C6] ring, chemists can pinpoint the rate-limiting step of a multi-step catalytic cycle. If a significant primary KIE is measured for the C-I bond cleavage, it strongly suggests that oxidative addition is the RDS. Conversely, if the KIE for this step is near unity (k₁₂/k₁₃ ≈ 1), it indicates that oxidative addition is fast and another step, such as transmetalation or reductive elimination, is rate-limiting. For example, studies on the Suzuki-Miyaura reaction of aryl iodides have shown a near-unity KIE at the carbon attached to the iodine (k_C-I ≈ 1.003), suggesting that the first irreversible step is not the C-I bond cleavage but rather the binding of the iodoarene to the palladium catalyst.

Investigation of Reactive Intermediates and Transition State Structures

The pattern of KIEs across the entire aromatic ring of 4-iodonitrobenzene-[13C6] provides a detailed fingerprint of the transition state geometry. Computational chemistry (Density Functional Theory, DFT) is often used in concert with experimental KIEs to model different possible transition states. The calculated KIEs for a proposed structure can be compared with the experimental values. A strong correlation between the two provides powerful evidence in favor of that specific transition state structure.

For example, different mechanisms for the oxidative addition of aryl halides to a Pd(0) center, such as a concerted three-centered mechanism versus a nucleophilic displacement (SₙAr-type) mechanism, would generate distinct patterns of secondary KIEs around the aromatic ring. The use of 4-iodonitrobenzene-[13C6] allows for the measurement of these subtle effects, helping to distinguish between finely balanced mechanistic pathways that would otherwise be difficult to resolve.

Mechanistic Insights into Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Isotopically labeled substrates are invaluable for studying widely-used bond-forming reactions, particularly those catalyzed by transition metals.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are fundamental to modern synthesis. The mechanism typically involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille), migratory insertion (for Heck), and reductive elimination. Using 4-iodonitrobenzene-[13C6] as a substrate allows for a detailed probe of these steps.

In the Suzuki-Miyaura reaction, experimental and theoretical ¹³C KIEs have been used to gain significant mechanistic insight. For aryl bromides, the oxidative addition to a monoligated palladium complex is often rate-determining, showing a clear primary KIE at the carbon-bromine bond (e.g., k_C-Br = 1.020). However, for more reactive aryl iodides, the KIE at the carbon-iodine bond is often close to 1, indicating this step is not rate-limiting. Instead, a significant KIE at the carbon atom involved in transmetalation can be observed, identifying it as the RDS under those specific catalytic conditions.

Interactive Data Table: Representative ¹³C Kinetic Isotope Effects in Suzuki-Miyaura Cross-Coupling

The table below shows typical experimental KIE values for the reaction of an aryl halide with an aryl boronic acid. Note how the KIE at the ipso-carbon (C1) changes between the aryl bromide and the more reactive aryl iodide, indicating a shift in the rate-determining step.

| Aryl Halide Substrate | KIE at C1 (ipso-Carbon) | KIE at Transmetalating Carbon | Implied Rate-Determining Step |

| Aryl Bromide | 1.020 | ~1.00 | Oxidative Addition |

| Aryl Iodide | ~1.003 | 1.035 | Transmetalation |

Carbonylation reactions, which introduce a carbonyl group (C=O) into a molecule, are crucial industrial processes. In palladium-catalyzed carbonylations of aryl halides, the mechanism is thought to involve oxidative addition of the aryl halide to Pd(0), followed by insertion of carbon monoxide (CO) into the aryl-palladium bond to form an acyl-palladium intermediate, and finally reaction with a nucleophile.

Reductive carbonylation of a nitroaromatic compound like 4-iodonitrobenzene is more complex, involving both the reduction of the nitro group and the carbonylation of the C-I bond. Probing such a mechanism with 4-iodonitrobenzene-[13C6] would be highly informative. A significant KIE at C1 would implicate oxidative addition or a related C-I bond-cleaving event as the RDS. If the KIE at C1 is negligible, but a KIE is observed at C4 (the carbon bearing the nitro group), it would suggest that a step involving the transformation of the nitro group is rate-limiting. The absence of a significant KIE at any ring carbon might point to CO insertion or a final reductive elimination step as the RDS.

Interactive Data Table: Hypothetical ¹³C KIEs for Mechanistic Elucidation in Carbonylation of 4-Iodonitrobenzene-[13C6]

This illustrative table shows how different KIE patterns could distinguish between possible rate-determining steps in a hypothetical carbonylation reaction.

| Observed KIE Pattern | Possible Rate-Determining Step | Mechanistic Implication |

| k_C1/k_¹³C1 > 1.02; k_C4/k_¹³C4 ≈ 1 | Oxidative Addition | Cleavage of the Carbon-Iodine bond is the slowest step. |

| k_C1/k_¹³C1 ≈ 1; k_C4/k_¹³C4 ≈ 1 | CO Insertion or Reductive Elimination | Steps following the initial C-I bond cleavage are rate-limiting. |

| k_C1/k_¹³C1 ≈ 1; k_C4/k_¹³C4 > 1.01 | Nitro Group Transformation | A step involving the chemistry at the nitro group is the bottleneck. |

By providing the ability to measure these subtle but mechanistically rich kinetic isotope effects, 4-iodonitrobenzene-[13C6] stands as an exemplary molecular probe for dissecting the intricate pathways of modern organic reactions.

Elucidation of Aromatic Substitution Mechanisms

The use of isotopically labeled compounds is a powerful technique in the field of mechanistic organic chemistry, providing precise insights into reaction pathways that are otherwise difficult to observe. nih.gov 4-Iodonitrobenzene-13C6, with its uniformly labeled aromatic ring, serves as an exceptional tool for the detailed investigation of aromatic substitution reactions. The presence of the heavy carbon isotope allows for the tracking of the carbon skeleton throughout the reaction, offering unambiguous evidence for the fate of the aromatic ring and helping to distinguish between proposed mechanistic pathways. nih.gov

Aromatic substitution reactions, particularly nucleophilic aromatic substitution (SNAr), are fundamental transformations in organic synthesis. nih.gov The generally accepted mechanism for SNAr reactions involves a two-step process: the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. nih.govdiva-portal.org The electron-withdrawing nitro group in 4-iodonitrobenzene activates the aromatic ring towards nucleophilic attack, making it a suitable substrate for such studies.

The carbon-13 labeling in this compound is particularly advantageous for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov 13C NMR spectroscopy can be used to monitor the reaction in situ, allowing for the direct observation of intermediates and the determination of kinetic isotope effects. researchgate.neted.ac.uk

Detailed Research Findings

While specific research publications detailing the use of this compound for elucidating aromatic substitution mechanisms are not abundant in publicly accessible literature, the principles of its application can be illustrated through hypothesized experimental data. The primary utility of the 13C6 labeling would be to track the carbon atoms of the benzene (B151609) ring during the substitution reaction.

For instance, in a nucleophilic aromatic substitution reaction with a generic nucleophile (Nu-), the 13C labeling would allow researchers to confirm that the nucleophile indeed substitutes the iodine atom and that the carbon framework of the aromatic ring remains intact. This is crucial for distinguishing the SNAr mechanism from other potential pathways, such as those involving benzyne (B1209423) intermediates, which would lead to a scrambling of the label position.

A hypothetical study could involve reacting this compound with a nucleophile and analyzing the products and intermediates using 13C NMR. The chemical shifts of the carbon atoms in the starting material, any observed Meisenheimer intermediate, and the final product would provide a clear picture of the electronic and structural changes occurring during the reaction.

Interactive Data Table: Hypothetical 13C NMR Chemical Shifts in the Reaction of this compound with a Nucleophile

| Compound | C1 (ipso-C) (ppm) | C2/C6 (ortho-C) (ppm) | C3/C5 (meta-C) (ppm) | C4 (para-C) (ppm) |

| This compound | 92.0 | 138.0 | 125.0 | 150.0 |

| Meisenheimer Intermediate | 95.0 | 128.0 | 129.0 | 145.0 |

| Product (4-Nu-nitrobenzene-13C6) | 140.0 | 126.0 | 124.0 | 148.0 |

Note: The chemical shifts presented are hypothetical and for illustrative purposes to demonstrate the expected changes during a reaction.

The data in the table illustrates how the chemical environment of each carbon atom in the aromatic ring would change during the course of the reaction. The significant shift in the ipso-carbon (C1) upon substitution of iodine with the nucleophile would be a key indicator of the reaction's progress. Furthermore, the persistence of the coupling patterns between the 13C-labeled carbons would confirm the integrity of the aromatic ring throughout the substitution process.

By employing this compound, organic chemists can gain a deeper and more precise understanding of the intricate mechanisms governing aromatic substitution reactions, leading to the development of more efficient and selective synthetic methodologies.

Advanced Spectroscopic Characterization and Analytical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Iodonitrobenzene-[¹³C₆]

NMR spectroscopy is a primary technique for the characterization of 4-Iodonitrobenzene-[¹³C₆]. The complete labeling of the carbon skeleton introduces specific complexities and opportunities for analysis, particularly in ¹³C NMR.

High-resolution ¹³C NMR is fundamental for confirming the identity and structure of 4-Iodonitrobenzene-[¹³C₆]. In a standard proton-decoupled ¹³C NMR spectrum of unlabeled 4-iodonitrobenzene, four distinct signals are expected due to the molecule's symmetry: one for the carbon bearing the iodo group, one for the carbon with the nitro group, and two for the four chemically equivalent aromatic CH carbons. chemicalbook.comnih.gov

For the fully labeled 4-Iodonitrobenzene-[¹³C₆], the situation is more complex and informative. While the chemical shifts are nearly identical to the unlabeled compound, the signals are no longer simple singlets. oregonstate.edu Instead, each ¹³C signal is split into a complex multiplet due to spin-spin coupling with its neighboring ¹³C nuclei. This homonuclear ¹³C-¹³C coupling provides direct evidence of the connectivity of the carbon skeleton. The carbon attached to the iodine (C1) would be coupled to C2 and C6, the carbon with the nitro group (C4) would be coupled to C3 and C5, and so on. The high isotopic purity, typically around 99 atom % ¹³C, ensures that these coupling patterns are clearly observable. sigmaaldrich.com

Interactive Table 1: Predicted ¹³C NMR Data for 4-Iodonitrobenzene-[¹³C₆]

Note: Chemical shifts (δ) are estimated based on data for unlabeled 1-Iodo-4-nitrobenzene and may vary slightly depending on the solvent and experimental conditions. Coupling constants (J) are illustrative of the expected interactions.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (due to ¹³C-¹³C coupling) |

| C1 (-I) | ~95 | Doublet of Doublets (dd) |

| C2/C6 | ~139 | Multiplet |

| C3/C5 | ~125 | Multiplet |

| C4 (-NO₂) | ~150 | Doublet of Doublets (dd) |

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex spectra of ¹³C-labeled compounds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. For 4-Iodonitrobenzene-[¹³C₆], it would map the signals of C2/C6 and C3/C5 to their respective hydrogen atoms, confirming their positions.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between carbon and hydrogen atoms. It provides crucial connectivity information, for instance, showing a correlation from the proton on C2 to the quaternary carbons C1 and C4. ceitec.cz

INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment): This is arguably the most powerful technique for this specific molecule. The INADEQUATE experiment is designed to detect direct one-bond ¹³C-¹³C correlations. While challenging for compounds with natural ¹³C abundance (1.1%), it is highly effective for fully enriched compounds like 4-Iodonitrobenzene-[¹³C₆]. ceitec.cz The resulting 2D spectrum would provide a complete and unambiguous map of the carbon-carbon bonds, directly visualizing the benzene (B151609) ring's framework and confirming the structural integrity of the labeled skeleton.

A significant challenge in ¹³C NMR is its inherently low sensitivity compared to ¹H NMR, a result of the lower gyromagnetic ratio of the ¹³C nucleus and its low natural abundance. libretexts.org While isotopic enrichment to 99% overcomes the abundance issue, the sensitivity can still be a limiting factor for analyzing very low concentrations or for tracking rapid dynamic processes.

Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (d-DNP), can enhance the ¹³C NMR signal by several orders of magnitude. By applying this method to 4-Iodonitrobenzene-[¹³C₆], it would be possible to generate a highly intense, non-equilibrium spin polarization. This enhanced signal would allow for real-time monitoring of the compound's fate in chemical or biological systems, such as tracking its transport, binding, or metabolic transformation at concentrations far below the detection limit of conventional NMR.

Quantitative ¹³C NMR (qNMR) is a precise method for determining the concentration of a substance and its level of isotopic enrichment. researchgate.net To obtain accurate quantitative data, the experiment must be carefully set up to ensure that the signal intensity is directly proportional to the number of nuclei. This involves using a 90° pulse angle and a sufficiently long relaxation delay between scans (typically 5-7 times the longest spin-lattice relaxation time, T₁) to allow for complete magnetization recovery. ceitec.cz

By performing qNMR on a sample of 4-Iodonitrobenzene-[¹³C₆] with an internal standard of known concentration, it is possible to verify the manufacturer's stated isotopic enrichment of 99 atom % ¹³C. sigmaaldrich.com This validation is critical for applications where the exact isotopic ratio is a key parameter, such as in isotope dilution mass spectrometry or stable isotope probing studies.

Mass Spectrometry (MS) for Isotopic Analysis and Quantification

Mass spectrometry is a complementary technique to NMR for analyzing isotopically labeled compounds. It provides precise information on molecular weight and isotopic composition. For 4-Iodonitrobenzene-[¹³C₆], the molecular weight is shifted by +6 mass units compared to its unlabeled counterpart, providing a clear signature in the mass spectrum. sigmaaldrich.com

Isotope Ratio Mass Spectrometry (IRMS) is an extremely sensitive technique designed to measure the precise ratio of stable isotopes (e.g., ¹³C/¹²C) in a sample. acs.org When coupled with a separation technique like liquid chromatography (LC-IRMS) or gas chromatography (GC-C-IRMS), it allows for compound-specific isotope analysis. uva.nld-nb.info

In the context of environmental science and biology, ¹³C-labeled compounds are used as tracers to follow the flow of carbon through complex systems. researchgate.net 4-Iodonitrobenzene-[¹³C₆] can serve as an ideal tracer or internal standard in studies investigating the environmental fate of halogenated nitroaromatic compounds, which are a class of industrial pollutants. Researchers could introduce a known amount of the ¹³C₆-labeled compound into a microbial culture or a soil microcosm. By tracking the appearance of the ¹³C label in metabolites or degradation products (like CO₂) over time using LC-IRMS, they can elucidate degradation pathways and quantify the rates of transformation. uva.nluva.nl The high isotopic enrichment ensures that the tracer's signal is clearly distinguishable from the natural ¹³C background. acs.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification and structural elucidation of compounds like 4-Iodonitrobenzene-¹³C₆. HRMS instruments provide exceptionally accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence.

The theoretically calculated exact mass of 4-Iodonitrobenzene-¹³C₆ is 254.94880 Da. nih.gov Experimental measurements using HRMS can verify this mass with low ppm (parts-per-million) error, confirming the incorporation of six ¹³C atoms. The unlabeled analogue, 4-Iodonitrobenzene, has a molecular weight of 249.0059 g/mol and an exact mass of 248.92868 Da. nist.govnih.gov The mass shift of +6 Da is a clear indicator of the complete labeling of the benzene ring. sigmaaldrich.com

In addition to accurate mass measurement, HRMS coupled with fragmentation techniques (MS/MS) provides detailed structural information. While specific fragmentation data for 4-Iodonitrobenzene-¹³C₆ is not extensively published, the fragmentation pattern of the unlabeled compound offers insight into the expected pathways. In the mass spectrum of 4-Iodonitrobenzene, the molecular ion peak is observed at m/z 249. chemicalbook.com Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) or nitro-related fragments. For instance, studies on similar compounds like 3,4-difluoronitrobenzene (B149031) show fragment ions corresponding to the loss of NO and NO₂ from the parent ion. mdpi.com It is expected that 4-Iodonitrobenzene-¹³C₆ would exhibit similar fragmentation, with the key difference being the mass of the carbon-containing fragments, which would be shifted by the presence of ¹³C isotopes.

Table 1: Theoretical and Experimental Mass Data

| Compound | Theoretical Exact Mass (Da) | Molecular Weight ( g/mol ) | Mass Shift |

|---|---|---|---|

| 4-Iodonitrobenzene | 248.92868 nih.gov | 249.0059 nist.gov | N/A |

Isotope Dilution Mass Spectrometry (IDMS) for Ultrace Quantity Determination

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds as internal standards to achieve high accuracy and precision, especially at ultratrace levels. rsc.org 4-Iodonitrobenzene-¹³C₆ is an ideal internal standard for the quantification of its unlabeled counterpart, 4-Iodonitrobenzene. sigmaaldrich.com

The fundamental principle of IDMS lies in the near-identical chemical and physical properties of the labeled and unlabeled compounds. sigmaaldrich.com This ensures that both the analyte (4-Iodonitrobenzene) and the internal standard (4-Iodonitrobenzene-¹³C₆) behave similarly during sample preparation, extraction, and chromatographic separation, effectively compensating for any sample loss or matrix effects. sigmaaldrich.comsigmaaldrich.com

In a typical IDMS workflow, a known amount of 4-Iodonitrobenzene-¹³C₆ is added to a sample containing an unknown quantity of 4-Iodonitrobenzene. After thorough mixing and sample processing, the mixture is analyzed by mass spectrometry. The ratio of the signal intensities of the unlabeled analyte to the labeled internal standard is measured. By comparing this ratio to the ratio from a calibration standard with known concentrations of both compounds, the concentration of the analyte in the original sample can be determined with high accuracy. rsc.org The use of ¹³C-labeled standards is prevalent in various fields, including environmental analysis, metabolomics, and proteomics, for precise quantification. symeres.comrsc.org

The use of a fully labeled standard like 4-Iodonitrobenzene-¹³C₆ provides a significant mass shift (M+6), which helps to avoid spectral overlap with the monoisotopic peak of the unlabeled analyte and its naturally occurring isotopic variants. sigmaaldrich.com This clear separation in the mass spectrum is crucial for accurate ratio measurements.

Vibrational Spectroscopy (Infrared and Raman) in [¹³C₆]-Compound Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within a molecule. The substitution of ¹²C with ¹³C in 4-Iodonitrobenzene-¹³C₆ induces noticeable shifts in the vibrational frequencies of the molecule, which can be predicted and analyzed.

Studies on nitrobenzene (B124822) and its isotopomers have shown that the vibrational modes associated with the benzene ring are particularly sensitive to ¹³C labeling. slideshare.netresearchgate.net For instance, the IR spectrum of unlabeled 4-Iodonitrobenzene shows characteristic peaks for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically found in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net The C-N stretching vibration and various ring-breathing modes also appear in the fingerprint region of the spectrum.

The analysis of these isotopic shifts provides a powerful tool for the unambiguous assignment of vibrational modes, confirming the structure of the labeled compound and offering deeper insights into the vibrational dynamics of the molecule.

Table 2: Key Vibrational Modes in Nitroaromatic Compounds

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Shift with ¹³C₆ Labeling |

|---|---|---|

| NO₂ Asymmetric Stretch | 1500-1570 researchgate.net | Minimal |

| NO₂ Symmetric Stretch | 1300-1370 researchgate.net | Minimal |

| Benzene Ring C-C Stretch | ~1600 | Shift to lower frequency |

Synergistic Approaches Combining Multiple Spectroscopic Techniques for Comprehensive Data

A comprehensive understanding of a complex molecule like 4-Iodonitrobenzene-¹³C₆ is best achieved through the synergistic use of multiple spectroscopic techniques. Combining data from HRMS, IDMS, IR, and Raman spectroscopy, often supplemented with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a multi-faceted and robust characterization.

HRMS confirms the elemental composition and the success of the isotopic labeling, while IDMS provides a highly accurate method for its use in quantitative analysis. rsc.orgacs.org Vibrational spectroscopy (IR and Raman) offers detailed structural information and confirms the specific location of the isotopic labels through the analysis of frequency shifts. slideshare.net

NMR spectroscopy, particularly ¹³C NMR, would directly probe the labeled carbon atoms, providing definitive evidence of their incorporation and information about their chemical environment. For unlabeled 4-Iodonitrobenzene, ¹³C NMR spectral data is available. nih.gov In the ¹³C-labeled analogue, the signals would be significantly enhanced, and spin-spin coupling between adjacent ¹³C nuclei would be observable, providing further structural confirmation.

The integration of these techniques allows for a cross-validation of results, leading to a highly confident and complete analytical picture. This multi-technique approach is crucial in fields like drug metabolism, environmental science, and materials science, where the unambiguous identification and quantification of compounds are paramount. symeres.comacs.org The use of stable isotope-labeled compounds in conjunction with these analytical methods has become an indispensable tool for modern chemical and biomedical research. acs.org

Research on Environmental Fate and Biogeochemical Cycling

Tracking Environmental Transformation and Degradation Pathways of Aromatic Pollutants

The primary application of 4-Iodonitrobenzene-¹³C₆ in environmental research is to trace the biotransformation and degradation pathways of nitroaromatic compounds. By introducing 4-Iodonitrobenzene-¹³C₆ into a system, such as a soil microcosm or a microbial culture, researchers can follow the incorporation of the ¹³C label into various intermediates and final products. This allows for the unambiguous identification of degradation products and the elucidation of the sequence of biochemical reactions involved in the breakdown of the parent compound.

For instance, studies can be designed to investigate the reductive transformation of the nitro group, a common initial step in the anaerobic degradation of nitroaromatics. By analyzing the isotopic signature of potential metabolites, such as 4-iodoaniline-¹³C₆, scientists can confirm the metabolic pathway. Furthermore, the cleavage of the aromatic ring, a critical step in the complete mineralization of these pollutants, can be monitored by tracking the formation of ¹³CO₂ or ¹³C-labeled aliphatic intermediates.

Stable Isotope Probing (SIP) to Identify Active Microorganisms and Metabolic Processes

Stable Isotope Probing (SIP) is a powerful molecular technique used to identify the microorganisms responsible for the degradation of a specific substrate in a complex microbial community. In this context, 4-Iodonitrobenzene-¹³C₆ serves as the labeled substrate. Microorganisms that actively metabolize 4-Iodonitrobenzene-¹³C₆ will incorporate the ¹³C into their biomass, including their DNA, RNA, and proteins.

By extracting these biomarkers from the environmental sample and separating the ¹³C-labeled (heavy) fraction from the unlabeled (¹²C) fraction using density gradient ultracentrifugation, researchers can isolate the genetic material of the active degraders. Subsequent sequencing of the ¹³C-DNA or ¹³C-RNA allows for the taxonomic identification of these key microbial players. This information is vital for developing effective bioremediation strategies for sites contaminated with nitroaromatic compounds.

Investigation of Non-Extractable Residue (NER) Formation and Sequestration

A significant portion of organic pollutants in soil and sediment can become incorporated into the complex organic matter matrix, forming non-extractable residues (NERs). The environmental significance of NERs is a subject of ongoing research, as they may represent a long-term sink for contaminants or a potential source of future pollution. 4-Iodonitrobenzene-¹³C₆ is an indispensable tool for studying the formation and fate of NERs.

By incubating soil with 4-Iodonitrobenzene-¹³C₆ and performing sequential extractions, the amount of ¹³C remaining in the soil matrix can be quantified, providing a direct measure of NER formation. Advanced analytical techniques, such as solid-state nuclear magnetic resonance (NMR) spectroscopy and isotope ratio mass spectrometry (IRMS), can then be used to characterize the chemical nature of the ¹³C-labeled NERs and the strength of their association with the soil organic matter. This helps to assess the long-term stability and potential bioavailability of these sequestered residues.

Isotopic Tracing in Soil, Sediment, and Aquatic Systems

The movement and distribution of pollutants in the environment are governed by a variety of physical, chemical, and biological processes. 4-Iodonitrobenzene-¹³C₆ can be used as a tracer to study these processes in detail. For example, in column studies simulating groundwater flow, the transport and retardation of 4-iodonitrobenzene can be precisely monitored by analyzing the concentration and isotopic composition of the compound in the effluent.

Similarly, in studies of aquatic systems, the partitioning of the compound between water, sediment, and biota can be quantified by tracing the ¹³C label. This information is essential for developing accurate environmental fate and transport models that can predict the distribution and potential exposure risks of nitroaromatic contaminants in the environment.

Application of Isotopic Fingerprinting for Source Apportionment

In situations where multiple sources may contribute to the contamination of an environment with a particular pollutant, isotopic fingerprinting can be a powerful tool for source apportionment. While the primary use of 4-Iodonitrobenzene-¹³C₆ is as a labeled tracer in controlled experiments, the principles of isotopic analysis are central to this application.

In field investigations, the natural variation in the stable isotope ratios of carbon (¹³C/¹²C) and other elements in a pollutant can sometimes be used to distinguish between different sources. For example, industrial synthesis processes may result in a slightly different isotopic signature compared to other potential sources. By characterizing the isotopic composition of the pollutant at the contaminated site and comparing it to the signatures of potential sources, it may be possible to determine their relative contributions. While not a direct application of introducing 4-Iodonitrobenzene-¹³C₆ into the environment, the analytical techniques and understanding of isotopic fractionation gained from studies with labeled compounds are fundamental to this approach.

Applications in Biochemical and Metabolic Research

Tracing Metabolic Pathways and Fluxes in Biological Systems

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses isotopically labeled compounds to track their transformation through metabolic networks. researchgate.net By introducing a ¹³C-labeled substrate into a biological system, such as cultured cells or even whole organisms, scientists can follow the incorporation of the ¹³C atoms into downstream metabolites. oup.comspringernature.comnih.gov This provides a dynamic view of cellular metabolism that goes beyond static measurements of metabolite concentrations. nih.govresearchgate.net

When 4-Iodonitrobenzene-¹³C₆ is metabolized, its labeled phenyl ring can be incorporated into various biomolecules. Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect the mass shift imparted by the ¹³C atoms. nih.gov This allows for the identification and quantification of labeled products, effectively mapping the metabolic fate of the benzene (B151609) ring. researchgate.netoup.com

Metabolic flux analysis (MFA) takes this a step further by using the patterns of isotope labeling to calculate the rates (fluxes) of reactions within a metabolic network. nih.govvanderbilt.eduspringernature.com By measuring the distribution of ¹³C isotopologues (molecules differing only in their isotopic composition) in key metabolites over time, researchers can quantify the activity of different pathways. nih.govnih.gov For example, tracing the ¹³C label from a precursor can reveal how much of a central metabolite like pyruvate (B1213749) is being channeled through glycolysis versus the pentose (B10789219) phosphate (B84403) pathway. researchgate.net This quantitative information is crucial for understanding how metabolic networks respond to genetic mutations, disease states, or drug treatments. vanderbilt.edunih.gov

| Technique | Principle | Key Information Obtained | Primary Analytical Tools |

|---|---|---|---|

| Isotope Tracing | A ¹³C-labeled substrate is introduced into a system, and the label is tracked in downstream metabolites. nih.govkuleuven.be | Qualitative pathway identification; precursor-product relationships. nih.gov | Mass Spectrometry (MS), NMR Spectroscopy |

| Metabolic Flux Analysis (MFA) | Mathematical modeling of ¹³C labeling patterns in metabolites to quantify reaction rates. springernature.com | Quantitative flux through metabolic pathways; identification of metabolic bottlenecks. nih.govvanderbilt.edu | Gas Chromatography-MS (GC-MS), Liquid Chromatography-MS (LC-MS) |

Utilization as Precursors for [¹³C]-Labeled Pharmaceutical and Agrochemical Candidates

The synthesis of isotopically labeled versions of drugs and agrochemicals is essential for studying their absorption, distribution, metabolism, and excretion (ADME). nih.govrsc.org 4-Iodonitrobenzene-¹³C₆ serves as a valuable starting material, or precursor, for the synthesis of more complex ¹³C-labeled molecules. nih.gov The nitrobenzene (B124822) scaffold is a common feature in many bioactive compounds.

By using 4-Iodonitrobenzene-¹³C₆ in a multi-step chemical synthesis, the uniformly labeled phenyl group can be incorporated into a final drug or agrochemical candidate. researchgate.net This allows for the production of a target molecule where the position of the heavy isotope label is precisely known. When this labeled compound is administered in preclinical or clinical studies, its metabolic fate can be tracked unambiguously using mass spectrometry. This helps identify metabolic breakdown products and provides critical data for safety and efficacy assessments. nih.gov The use of stable isotopes like ¹³C avoids the complications associated with radioactive isotopes. kuleuven.be

| Pharmaceutical/Agrochemical Class | Relevance of Nitrobenzene Scaffold | Application of ¹³C-Labeling |

|---|---|---|

| Kinase Inhibitors | Many inhibitors contain substituted phenyl rings for binding to the target enzyme. | Tracing metabolic modifications to the core ring structure. |

| Fungicides | Aromatic and nitroaromatic structures are common in fungicidal agents. | Studying environmental degradation pathways and metabolic resistance. |

| Antibiotics | Some classes of antibiotics incorporate nitro-functionalized phenyl groups. | Investigating drug metabolism by pathogenic bacteria and the host. |

Enzyme Reaction Mechanism Elucidation using Labeled Substrates

The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. wpmucdn.com A KIE is observed when replacing an atom in a reactant with one of its heavier isotopes causes a change in the reaction rate. wikipedia.org This change occurs because the heavier isotope forms a stronger chemical bond with a lower vibrational frequency, which can require more energy to break during the rate-determining step of a reaction. wikipedia.orgepfl.ch

By synthesizing a substrate containing the 4-Iodonitrobenzene-¹³C₆ moiety and comparing its reaction rate in an enzymatic assay to that of the unlabeled (¹²C) version, researchers can measure the ¹³C-KIE. harvard.edunih.gov

A significant KIE (k_light / k_heavy > 1) suggests that a bond to one of the labeled carbon atoms is being broken or significantly altered in the transition state of the rate-limiting step.

An inverse KIE (k_light / k_heavy < 1) can occur when a bond becomes stiffer or bonding increases at the labeled position in the transition state, for example, during a change from sp² to sp³ hybridization. epfl.ch

A KIE of nearly 1 indicates that the labeled part of the molecule is not involved in bonding changes during the rate-determining step.

This information allows biochemists to deduce critical details about the transition state and the sequence of bond-breaking and bond-forming events at the enzyme's active site. wpmucdn.comnih.gov

| Type of KIE | Observed Rate Change (k_light / k_heavy) | General Mechanistic Interpretation |

|---|---|---|

| Primary KIE | > 1 (typically 1.02-1.06 for ¹³C) | A C-C, C-H, or other bond to the labeled carbon is broken in the rate-determining step. wikipedia.org |

| Secondary KIE | ≠ 1 (often smaller than primary KIE) | Bonding environment around the labeled carbon changes (e.g., rehybridization) in the rate-determining step, but no bonds to it are broken. epfl.chnih.gov |

| No KIE | ≈ 1 | The labeled position is not involved in the rate-determining step. |

Biosynthetic Pathway Discovery and Validation

Nature produces a vast array of complex molecules, known as natural products, through intricate biosynthetic pathways. nih.gov Elucidating these pathways is a fundamental goal in biochemistry and is crucial for harnessing them to produce valuable compounds. Stable isotope labeling is a cornerstone technique for this purpose. nih.govresearchgate.net

To validate a proposed biosynthetic pathway, researchers can feed a ¹³C-labeled precursor, such as a molecule derived from 4-Iodonitrobenzene-¹³C₆, to the producing organism (e.g., a plant or bacterium). researchgate.netresearchgate.net After a period of growth, the target natural product is isolated and analyzed by NMR or MS. If the ¹³C label is incorporated into the structure of the final product in a pattern consistent with the hypothesized pathway, it provides strong evidence for that pathway's existence. nih.govnih.gov This approach can confirm precursor-product relationships and identify key intermediates, helping to connect specific genes to their enzymatic functions within the pathway. nih.gov

| Step | Description | Purpose |

|---|---|---|

| 1. Hypothesis Formulation | Propose a biosynthetic pathway to a natural product based on its chemical structure and known enzymatic reactions. | To create a testable model of how the molecule is constructed. |

| 2. Labeled Precursor Synthesis | Synthesize a ¹³C-labeled version of a hypothesized precursor, potentially using 4-Iodonitrobenzene-¹³C₆ as a starting material. | To create a tracer that can be followed through the pathway. researchgate.net |

| 3. Feeding Experiment | Introduce the labeled precursor into the culture of the producing organism. | To allow the organism's enzymes to process the labeled compound. |

| 4. Isolation and Analysis | Isolate the final natural product and analyze it for ¹³C incorporation using MS or NMR. | To determine if the label from the precursor has been integrated into the product, thereby validating the pathway. nih.gov |

Development and Validation of Advanced Analytical Methodologies

Role of 4-Iodonitrobenzene-[¹³C₆] as an Internal Standard in Quantitative Analysis

In quantitative analysis, particularly in methods based on liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is a compound added in a known amount to samples, calibrators, and controls to correct for analytical variability. lgcstandards.com The ideal internal standard should be chemically and physically as similar to the analyte as possible. scioninstruments.com 4-Iodonitrobenzene-[¹³C₆] is a stable isotope-labeled version of 4-Iodonitrobenzene, where the six carbon atoms of the benzene (B151609) ring have been replaced with the heavier ¹³C isotope. This substitution makes it an exemplary internal standard for the quantification of its unlabeled (¹²C) analogue.

The primary role of a SIL internal standard like 4-Iodonitrobenzene-[¹³C₆] is to compensate for variations that can occur at multiple stages of an analytical procedure. scioninstruments.com These include inconsistencies during sample extraction, potential degradation of the analyte, and fluctuations in instrument response. scispace.com Because the SIL standard is chemically almost identical to the analyte, it experiences the same effects of sample loss during preparation and the same ionization efficiency in the mass spectrometer's source. scioninstruments.comscispace.com Any suppression or enhancement of the ionization signal caused by other components in the sample matrix will affect both the analyte and the internal standard equally. nih.gov

The mass spectrometer distinguishes between the analyte and the 4-Iodonitrobenzene-[¹³C₆] internal standard based on their mass-to-charge (m/z) ratio difference. scioninstruments.com Quantification is then based on the ratio of the analyte's signal to the internal standard's signal, rather than the absolute signal of the analyte. lgcstandards.com This ratiometric measurement significantly improves the accuracy, precision, and reproducibility of the results by correcting for both sample preparation losses and instrumental drift. musechem.com The use of a fully ¹³C-labeled standard is often preferred over deuterium (B1214612) (²H) labeled analogues, as ¹³C labels are generally less prone to chromatographic separation from the analyte (isotopic effect) and are metabolically more stable. scispace.comnih.gov

Table 1: Comparison of Internal Standard Types in Quantitative Mass Spectrometry

| Feature | Structural Analogue Internal Standard | Stable Isotope-Labeled Internal Standard (e.g., 4-Iodonitrobenzene-[¹³C₆]) |

| Chemical Structure | Similar, but not identical to the analyte. scispace.com | Chemically identical to the analyte, differing only in isotopic composition. scioninstruments.com |

| Co-elution | May elute at a different time than the analyte. | Co-elutes exactly with the analyte. lgcstandards.com |

| Ionization Efficiency | Can differ from the analyte, leading to inaccurate matrix effect correction. scispace.com | Experiences virtually identical ionization efficiency and matrix effects as the analyte. nih.gov |

| Recovery | Extraction and processing recovery may differ from the analyte. nih.gov | Mirrors the recovery of the analyte through all sample preparation steps. nih.gov |

| Accuracy | Prone to errors if its behavior does not perfectly mimic the analyte. lgcstandards.com | Provides the highest level of accuracy by compensating for most sources of analytical variability. musechem.com |

Calibration and Quality Control in Isotope-Specific Analytical Systems

The reliability of data generated by isotope-specific analytical systems hinges on rigorous calibration and quality control (QC) procedures. numberanalytics.com These processes ensure that the instrument provides accurate, consistent, and reproducible results over time. musechem.comnumberanalytics.com

Calibration is the process of establishing a relationship between the measured response ratio (analyte/internal standard) and the known concentration of the analyte. numberanalytics.comfiveable.me For quantitative methods using 4-Iodonitrobenzene-[¹³C₆], this typically involves preparing a series of calibration standards with varying concentrations of the unlabeled analyte (4-Iodonitrobenzene) and a constant, known concentration of the 4-Iodonitrobenzene-[¹³C₆] internal standard. nih.gov These standards are analyzed, and a calibration curve is generated by plotting the response ratio against the analyte concentration. This curve is then used to determine the concentration of the analyte in unknown samples. For high precision, two or more certified reference standards are often used to anchor the calibration. nih.gov

Quality Control involves the continuous monitoring of the analytical system's performance to ensure the data remains valid and reliable. numberanalytics.com This is achieved by regularly analyzing QC samples, which are separate samples containing known concentrations of the analyte (e.g., low, medium, and high concentrations) that are treated and analyzed in the same manner as the unknown samples. numberanalytics.com The results for the QC samples must fall within predefined acceptance limits for the analytical run to be considered valid. Key aspects of a QC program in isotope-specific analysis include monitoring for instrument drift, mass bias, and detector non-linearity. numberanalytics.com Reference materials play a crucial role in validating analytical methods and monitoring laboratory performance. numberanalytics.comfiveable.me

Table 2: Example Quality Control Protocol for an Isotope-Specific LC-MS/MS System

| QC Check | Procedure | Frequency | Acceptance Criteria |

| System Suitability | Injection of a standard solution to check chromatographic peak shape, resolution, and sensitivity. | Beginning of each analytical run. | Signal-to-noise > 10; peak asymmetry within 0.8-1.5. |

| Calibration Curve | Analysis of a full set of calibration standards. | With every batch of samples. | Correlation coefficient (r²) > 0.99; back-calculated concentrations within ±15% of nominal value. |

| QC Samples | Analysis of low, medium, and high concentration QC samples. | Interspersed throughout the sample run. | Measured concentrations within ±15% of the nominal value for at least 2/3 of QC samples. |

| Blank Analysis | Analysis of a solvent blank and a matrix blank. | Beginning and end of run, and after high-concentration samples. | No significant signal detected at the retention time of the analyte or internal standard (carryover < 0.1%). |

| Internal Standard Response | Monitor the absolute signal of 4-Iodonitrobenzene-[¹³C₆]. | In every sample, calibrator, and QC. | Area counts should be within a consistent range (e.g., ±30% of the mean) across the run. |

Methodologies for Assessing Isotopic Purity and Positional Enrichment

The effectiveness of 4-Iodonitrobenzene-[¹³C₆] as an internal standard is directly dependent on its isotopic purity and the correct placement of the ¹³C labels. Isotopic purity refers to the percentage of the compound that contains the desired heavy isotopes (e.g., 99 atom % ¹³C), while positional enrichment confirms that the labels are in the specified locations (the six carbons of the benzene ring). rti.orgsigmaaldrich.com Several analytical techniques are employed to verify these critical parameters.

High-Resolution Mass Spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.org By providing a highly accurate mass measurement, HR-MS can resolve the isotopic cluster of the labeled compound from its unlabeled counterpart and other isotopic variants. almacgroup.com A general method involves acquiring a full-scan mass spectrum of the compound and integrating the ion signals for each isotopologue. nih.govresearchgate.net The measured isotopic distribution is then compared to the theoretical distribution calculated for different levels of enrichment, allowing for a precise determination of the isotopic purity. nih.gov This process must account for the natural isotopic abundance of all elements within the molecule. almacgroup.com

Table 3: General Methodology for Determining Isotopic Enrichment by Mass Spectrometry

| Step | Description | Rationale |

| 1. Linearity Evaluation | Inject the natural abundance (unlabeled) analogue at different concentrations to confirm the mass spectrometer's linear response. nih.gov | Ensures that the detector response is proportional to the ion abundance across a range of concentrations. |

| 2. Mass Cluster Purity | Analyze the natural abundance analogue to determine the purity of its measured isotopic cluster and correct for any instrument-specific measurement errors. nih.govresearchgate.net | Corrects for phenomena like hydrogen loss or insufficient resolution that can affect the measured ion ratios. |

| 3. Theoretical Calculation | Calculate the theoretical isotope distributions for the labeled compound at various potential enrichment levels (e.g., 95%, 96%, 97%, 98%, 99%). nih.gov | Creates a set of reference distributions to compare against the measured data. |

| 4. Data Convolution | "Convolute" the theoretical distributions from Step 3 with the measurement error data from Step 2. nih.gov | Adjusts the ideal theoretical distributions to reflect how the specific instrument would realistically measure them. |

| 5. Regression Analysis | Compare the measured isotope distribution of the labeled compound with the convoluted theoretical distributions using linear regression. nih.govresearchgate.net | The enrichment level that provides the best statistical fit (e.g., highest correlation) is determined to be the isotopic purity of the compound. |

Theoretical and Computational Chemistry Studies

Computational Modeling of Reaction Mechanisms Involving Labeled Aromatic Systems

Computational chemistry offers profound insights into complex reaction mechanisms at a molecular level, which is particularly valuable for studying short-lived intermediates or transition states that are difficult to observe experimentally. mdpi.com For labeled aromatic systems like 4-iodonitrobenzene-¹³C₆, computational modeling is instrumental in tracing the fate of the carbon skeleton through various reaction pathways.

One of the most significant reactions for this class of compounds is nucleophilic aromatic substitution (SₙAr). Theoretical studies on halonitroarenes have detailed the SₙAr mechanism, which typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer complex as an intermediate. mdpi.com In computational models, the ¹³C₆-labeled ring of 4-iodonitrobenzene-¹³C₆ allows for unambiguous tracking of the aromatic core. This is crucial when exploring competing reaction pathways, such as substitution at the carbon bearing the iodo-group (SₙAr-X) versus substitution at a hydrogen-bearing carbon (SₙAr-H). mdpi.com

Modern computational approaches combine methods like Density Functional Theory (DFT) with reaction path analysis to map the entire potential energy surface. smu.edu The United Reaction Valley Approach (URVA), for example, can dissect a reaction mechanism into distinct phases, such as reactant preparation, bond breaking/formation at the transition state, and product adjustment. smu.edu Applying these methods to reactions involving 4-iodonitrobenzene-¹³C₆ would allow researchers to precisely follow the geometric and electronic changes of the labeled carbon framework, confirming the role of intermediates and the nature of the transition states. rsc.org The use of ¹³C₆ labeling is also invaluable in studying biosynthetic pathways where aromatic compounds serve as precursors. acs.org

Prediction and Interpretation of Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are among the most powerful tools for elucidating reaction mechanisms, defined as the ratio of the rate constant of a reaction with a light isotope (kₗ) to that with a heavy isotope (kₕ). wikipedia.org The substitution of ¹²C with ¹³C in 4-iodonitrobenzene-¹³C₆ leads to a ¹³C-KIE, which provides information about changes in bonding to the carbon atoms during the rate-determining step of a reaction. core.ac.ukprinceton.edu

The origin of KIEs lies in the differences in zero-point vibrational energies (ZPE) between isotopologues; the heavier ¹³C isotope leads to lower vibrational frequencies and a lower ZPE. faccts.degmu.edu If a C-X bond is broken or formed in the rate-determining step, a primary KIE is observed. For ¹³C, these primary KIEs are typically small, falling in the range of 1.01 to 1.05. core.ac.ukpharmacy180.com Secondary KIEs occur when the labeled atom is not directly involved in bond breaking/formation but experiences a change in its bonding environment, such as a change in hybridization. wikipedia.orgprinceton.edu

Theoretical calculations can predict KIEs by computing the vibrational frequencies of the reactant and transition state structures for both the light (¹²C) and heavy (¹³C₆) isotopologues. core.ac.ukfaccts.de The ratio of reaction rates can be calculated from the difference in the free energy barriers (ΔG‡) for the two species. faccts.de The interpretation of the magnitude of the KIE gives direct insight into the structure of the transition state. researchgate.netosti.gov For instance, a significant primary ¹³C-KIE would be strong evidence that C-I bond cleavage or C-Nu bond formation (in an SₙAr reaction) is part of the rate-limiting step.

| Reaction Type | Hypothetical Rate-Determining Step | Predicted KIE (k₁₂/k₁₃) | Interpretation |

|---|---|---|---|

| SₙAr Reaction | Nucleophilic attack on C-I carbon | 1.03 - 1.05 | Significant bond formation at the labeled carbon in the transition state, indicating this is the rate-determining step. core.ac.ukpharmacy180.com |

| Suzuki Coupling | Oxidative addition of Pd(0) to C-I bond | 1.02 - 1.04 | C-I bond breaking is involved in the rate-determining step. wikipedia.org |

| Electrophilic Nitration | Loss of aromaticity upon electrophile attack | ~1.00 | Isotopically labeled carbons are not directly involved in bond-breaking/formation in the rate-determining step. princeton.edu |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are essential for determining the electronic properties of a molecule, which in turn dictate its reactivity. arxiv.org Methods like DFT and ab initio calculations are used to compute the electronic structure, molecular orbital energies, atomic charges, and electrostatic potential of 4-iodonitrobenzene. acs.orgresearchgate.net

It is a key principle that isotopic substitution does not affect the electronic potential energy surface of a reaction. core.ac.uk Therefore, the electronic structure and reactivity profile of 4-iodonitrobenzene-¹³C₆ are considered identical to those of its unlabeled counterpart. The calculations reveal a highly polarized aromatic system. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic substitution. rushim.ru The iodine atom also influences reactivity, primarily through its ability to act as a good leaving group and to participate in halogen bonding. nsf.gov

Calculations can generate reactivity indices, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For 4-iodonitrobenzene, the LUMO is expected to be low in energy and localized on the aromatic ring, indicating its susceptibility to attack by nucleophiles. mdpi.com The electrostatic potential map would show electron-deficient regions (blue) around the ring carbons and an electron-rich region (red) on the oxygen atoms of the nitro group, visually representing the sites for electrophilic and nucleophilic attack, respectively.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Relates to the ability to donate electrons (ionization potential). |

| LUMO Energy | -2.0 eV | Relates to the ability to accept electrons; a low value indicates high electrophilicity. mdpi.com |

| HOMO-LUMO Gap | 7.5 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | ~2.6 D | Reflects the overall polarity of the molecule. |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations excel at describing individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a collection of molecules over time. lumi-supercomputer.eu For 4-iodonitrobenzene-¹³C₆, MD simulations can elucidate the nature and strength of intermolecular forces that govern its solid-state packing and solution-phase behavior.

Computational studies on structurally similar dihalonitrobenzenes have shown that intermolecular interactions are highly directional and specific. nsf.govnih.gov The key interactions expected for 4-iodonitrobenzene would include:

π-π Stacking: The aromatic rings can stack on top of each other. This is often the most significant cohesive interaction in the crystal structures of these compounds. nsf.govnih.gov

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential known as a σ-hole, which can interact favorably with Lewis bases like the oxygen atoms of the nitro group on an adjacent molecule (I···O interaction). nsf.govresearchgate.net

MD simulations, using force fields derived from quantum mechanical calculations, can model these interactions and predict bulk properties. By simulating a system of 4-iodonitrobenzene-¹³C₆ molecules, one can analyze packing motifs, calculate interaction energies, and understand how these non-covalent forces dictate the supramolecular assembly.

| Interaction Type | Description | Typical Energy (kJ/mol) |

|---|---|---|

| π-π Stacking | Attractive interaction between parallel aromatic rings. | |

| Halogen Bond (I···O) | Electrostatic interaction between the iodine σ-hole and a nitro oxygen. | |

| C-H···O Hydrogen Bond | Weak hydrogen bond between a ring proton and a nitro oxygen. | |

| Halogen-Halogen (I···I) | Weakly cohesive contact between iodine atoms. |

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 4-Iodonitrobenzene-¹³C₆ with isotopic purity?

- Methodology :

- Synthesis : Use Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution with ¹³C₆-labeled benzene precursors. Ensure stoichiometric control of iodine and nitro group introduction to avoid side products.

- Characterization : Confirm isotopic purity via high-resolution mass spectrometry (HR-MS) and ¹³C NMR. Compare isotopic enrichment ratios with unlabeled analogs using isotopic mass shift analysis .

- Purity Validation : Combine HPLC with UV-Vis detection (λ = 254 nm) and isotopic dilution mass spectrometry to quantify impurities (e.g., unlabeled residues or dehalogenated byproducts) .

Q. What safety protocols are critical for handling 4-Iodonitrobenzene-¹³C₆ in laboratory settings?

- Safety Measures :

- Containment : Use fume hoods and sealed reaction systems to prevent inhalation of volatile iodine byproducts.

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if aerosolization is possible .

- Waste Disposal : Neutralize iodine residues with sodium thiosulfate before disposal. Follow institutional guidelines for ¹³C-labeled waste to avoid environmental contamination .

Q. How can reproducibility be ensured in experiments involving 4-Iodonitrobenzene-¹³C₆?

- Best Practices :

- Documentation : Record exact reaction conditions (temperature, solvent purity, catalyst batches) and storage parameters (e.g., desiccated at -20°C).

- Controls : Include unlabeled 4-Iodonitrobenzene as a control to distinguish isotopic effects from experimental artifacts.

- Replication : Perform triplicate trials and report standard deviations for kinetic or thermodynamic data .

Advanced Research Questions

Q. How to design experiments investigating isotopic effects of ¹³C₆ labeling on reaction mechanisms?

- Experimental Design :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹³C₆-labeled vs. unlabeled compounds in SNAr or photochemical reactions. Use Arrhenius plots to quantify activation energy differences.

- Spectroscopic Probes : Employ time-resolved IR or Raman spectroscopy to track bond vibrations influenced by isotopic mass changes .

- Computational Validation : Pair experimental KIE data with DFT calculations to model transition states and validate isotopic effects .

Q. How to resolve contradictions in data from isotopic labeling studies (e.g., unexpected stability or reactivity)?

- Analytical Workflow :

- Source Identification : Check for isotopic impurities via HR-MS and cross-validate with independent synthesis batches.

- Environmental Factors : Assess humidity, light exposure, or solvent deuteration effects on compound stability.

- Peer Review : Present conflicting data to interdisciplinary teams to identify overlooked variables (e.g., trace metal catalysis in iodobenzene derivatives) .

Q. What methodologies integrate computational modeling with experimental data for 4-Iodonitrobenzene-¹³C₆ studies?

- Hybrid Approach :

- Molecular Dynamics (MD) : Simulate isotopic effects on molecular conformation in solvents like DMSO or THF.

- QSPR Modeling : Correlate ¹³C NMR chemical shifts with electronic parameters (e.g., Hammett constants) to predict reactivity.

- Machine Learning : Train models on isotopic enrichment data to optimize synthetic pathways or predict degradation products .

Data Management and Reporting

Q. How should researchers document and archive data for ¹³C-labeled compounds to meet open science standards?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。